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Compound of Interest

Compound Name: 2-Bromo-5-phenyl-1,3-oxazole

Cat. No.: B590461 Get Quote

CAS Number: 129053-70-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-phenyl-1,3-oxazole, a

heterocyclic building block with significant potential in medicinal chemistry and materials

science. While specific literature on this compound is limited, this document consolidates

available data and provides inferred applications and methodologies based on the well-

established chemistry of related oxazole derivatives.

Core Compound Data
A summary of the key physicochemical properties for 2-Bromo-5-phenyl-1,3-oxazole is

presented below. This data is compiled from publicly available databases and supplier

information.
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Property Value

Molecular Formula C₉H₆BrNO

Molecular Weight 224.05 g/mol

IUPAC Name 2-bromo-5-phenyl-1,3-oxazole

CAS Number 129053-70-9

Canonical SMILES C1=CC=C(C=C1)C2=CN=C(O2)Br

Appearance White to off-white crystalline solid (presumed)

Solubility
Soluble in common organic solvents (e.g.,

DMSO, DMF, chlorinated solvents)

Synthetic Methodologies
The synthesis of 2-Bromo-5-phenyl-1,3-oxazole can be approached through several

established methods for oxazole ring formation, followed by bromination if necessary. The two

primary retrosynthetic disconnections suggest either forming the oxazole ring with the bromine

atom already in place or forming the 5-phenyloxazole core followed by a regioselective

bromination at the 2-position.

Robinson-Gabriel Synthesis Approach
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[1] For

the synthesis of 2-Bromo-5-phenyl-1,3-oxazole, this would involve a bromo-substituted

acylating agent.

Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)

Acylation of α-aminoacetophenone: To a solution of α-aminoacetophenone hydrochloride (1

equivalent) in a suitable solvent such as dichloromethane or THF, add a base like

triethylamine or pyridine (2.2 equivalents). Cool the mixture to 0°C and slowly add

bromoacetyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and

stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon
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completion, perform an aqueous workup, extract the product with an organic solvent, dry the

organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Cyclodehydration: Dissolve the crude 2-(bromoacetamido)acetophenone in a dehydrating

agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the reaction

mixture, carefully monitoring the temperature and reaction progress by TLC. Upon

completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g.,

sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent,

wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 2-Bromo-5-phenyl-
1,3-oxazole.

Van Leusen Oxazole Synthesis followed by Bromination
The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes using

tosylmethyl isocyanide (TosMIC).[2][3][4] The resulting 5-phenyloxazole can then be

brominated.

Experimental Protocol: Van Leusen Synthesis and Bromination (Adapted from literature)

Part A: Synthesis of 5-phenyloxazole

To a stirred solution of benzaldehyde (1 equivalent) and tosylmethyl isocyanide (1

equivalent) in methanol, add potassium carbonate (1.5 equivalents).

Heat the mixture to reflux and monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature, add water, and extract

the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography

to obtain 5-phenyloxazole.[5]

Part B: Bromination of 5-phenyloxazole
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Dissolve 5-phenyloxazole (1 equivalent) in a suitable solvent such as tetrahydrofuran

(THF) or a chlorinated solvent.

Cool the solution to a low temperature (e.g., -78°C) and add a strong base such as n-

butyllithium or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 position.

After stirring for a short period, add a bromine source such as N-bromosuccinimide (NBS)

or 1,2-dibromoethane.

Allow the reaction to slowly warm to room temperature. Quench the reaction with a

saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify

by column chromatography to yield 2-Bromo-5-phenyl-1,3-oxazole.

Robinson-Gabriel Synthesis Van Leusen Synthesis & Bromination

α-aminoacetophenone

2-(Bromoacetamido)acetophenone

Acylation

Bromoacetyl bromide

Cyclodehydration
(H₂SO₄ or POCl₃)

2-Bromo-5-phenyl-1,3-oxazole

Benzaldehyde

Van Leusen Reaction

TosMIC

5-Phenyloxazole

Bromination
(n-BuLi, NBS)

2-Bromo-5-phenyl-1,3-oxazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b590461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic approaches to 2-Bromo-5-phenyl-1,3-oxazole.

Chemical Reactivity and Applications in Drug
Development
The bromine atom at the 2-position of the oxazole ring makes this compound a versatile

intermediate for carbon-carbon and carbon-heteroatom bond formation, primarily through

transition metal-catalyzed cross-coupling reactions.[6][7][8] This reactivity is highly valuable in

drug discovery for the generation of compound libraries and for structure-activity relationship

(SAR) studies.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-

position of the oxazole and various aryl or heteroaryl boronic acids or esters. This allows for the

introduction of diverse substituents to modulate the biological activity of the resulting

compounds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel, add 2-Bromo-5-phenyl-1,3-oxazole (1 equivalent), the desired

arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-

5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

Purge the vessel with an inert gas (e.g., argon or nitrogen).

Add a suitable solvent system, such as a mixture of dioxane and water or DMF.

Heat the reaction mixture to 80-120°C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water

and brine.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography

to afford the 2-aryl-5-phenyloxazole derivative.

2-Bromo-5-phenyl-1,3-oxazole

2-Aryl-5-phenyl-1,3-oxazole

Suzuki-Miyaura Coupling

Ar-B(OH)₂

Pd Catalyst
Base

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling of 2-Bromo-5-phenyl-1,3-oxazole.

Potential Biological Significance
While no specific biological activities have been reported for 2-Bromo-5-phenyl-1,3-oxazole
itself, the oxazole scaffold is a well-known pharmacophore present in numerous biologically

active compounds.[9][10][11] Derivatives of 2-amino-5-aryloxazoles have been investigated as

potent inhibitors of various kinases, including VEGFR2, and as anti-inflammatory agents by

inhibiting 5-lipoxygenase.[10][11]

The general class of 2,5-disubstituted oxazoles has demonstrated a wide range of

pharmacological activities, including:

Anti-inflammatory: Inhibition of enzymes like COX and 5-LOX.[11]

Anticancer: Kinase inhibition (e.g., VEGFR2), and disruption of other cellular processes.[9]

[10]

Antimicrobial: Activity against various bacterial and fungal strains.

Given this context, 2-Bromo-5-phenyl-1,3-oxazole serves as a valuable starting material for

the synthesis of novel compounds with potential therapeutic applications in these areas. The
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phenyl group at the 5-position and the potential for diversification at the 2-position provide a

framework for tuning the pharmacological properties.

Hypothetical Kinase Inhibition Pathway

2-Aryl-5-phenyl-oxazole
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Click to download full resolution via product page

Caption: Hypothetical signaling pathway inhibited by a derivative.

Conclusion
2-Bromo-5-phenyl-1,3-oxazole is a valuable and versatile building block for organic synthesis

and drug discovery. Its utility lies in its potential for elaboration into a wide array of more

complex molecules through reactions such as palladium-catalyzed cross-coupling. While direct

biological data for this specific compound is not readily available, the broader class of 2,5-
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disubstituted oxazoles exhibits significant therapeutic potential, particularly in the areas of

oncology and inflammatory diseases. This guide provides a foundation for researchers to

explore the synthesis and application of this and related compounds in the development of

novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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